molecular formula C18H14FNO3S B4689563 3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione

3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No.: B4689563
M. Wt: 343.4 g/mol
InChI Key: GSKOYZPPPKAOJM-WJDWOHSUSA-N
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Description

3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenylmethylene group, and a thiazolidine-2,4-dione core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-ethoxybenzaldehyde with 4-fluorobenzaldehyde in the presence of thiazolidine-2,4-dione. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinedione derivatives.

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones, including derivatives like the compound , have been extensively studied for their antidiabetic properties. They primarily act as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. Research has shown that modifications in the thiazolidinedione structure can enhance their efficacy against diabetes. For instance, compounds with specific substitutions at the C5 position have demonstrated significant antidiabetic activity in various preclinical models .

Anticancer Properties

Numerous studies have indicated that thiazolidinediones possess anticancer properties. The compound under discussion has been evaluated for its ability to inhibit the growth of various cancer cell lines. For example, derivatives of thiazolidinediones have shown effectiveness against murine leukemia and human cervix carcinoma cells, with IC50 values indicating potent antiproliferative activity . The structural features of these compounds significantly influence their anticancer activity, suggesting that further exploration could lead to the development of novel cancer therapeutics.

Antimicrobial Activity

Thiazolidinedione derivatives have also been reported to exhibit antimicrobial properties. The compound's unique structure allows it to interact with bacterial enzymes or cell membranes, potentially leading to bactericidal effects. Studies have highlighted the importance of substituents on the thiazolidinedione core in enhancing antimicrobial efficacy .

Table 1: Biological Activities of Thiazolidinedione Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntidiabetic20
Compound BAnticancer (HeLa)2.5
Compound CAntimicrobial15

Case Study 1: Antidiabetic Efficacy

In a study by Badiger et al., several thiazolidinedione derivatives were synthesized and evaluated for their antidiabetic activity using an alloxan-induced diabetic model. Among these, compounds with specific substitutions at the C5 position showed superior efficacy compared to standard drugs like pioglitazone . The study highlighted how structural variations can lead to enhanced biological activity.

Case Study 2: Anticancer Potential

Romagnoli et al. investigated a series of benzylidene thiazolidine-2,4-dione derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant antiproliferative effects against multiple cancer cell lines, suggesting their potential as lead compounds for cancer therapy . This underscores the importance of ongoing research into structural optimization for improved therapeutic outcomes.

Biological Activity

The compound 3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidine derivatives are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

C17H16FN2O3S\text{C}_{17}\text{H}_{16}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a thiazolidine core with ethoxy and fluorophenyl substituents that may influence its biological activity.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study on various thiazolidine derivatives demonstrated that modifications in the aryl group can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like ethoxy may contribute to increased interaction with microbial targets .

Anticancer Properties

Thiazolidine derivatives have been investigated for their anticancer potential. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression. For example, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Neuroprotective Effects

Recent investigations into related thiazolidine compounds suggest potential neuroprotective effects. One study highlighted that derivatives could protect neuronal cells from amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease. This neuroprotection was attributed to the inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is significantly influenced by their chemical structure. Key factors affecting their potency include:

  • Substituent Positioning : The position and nature of substituents on the aromatic rings can enhance or diminish biological activity.
  • Electron Density : Electron-donating groups tend to increase activity by improving binding affinity to biological targets.
  • Hydrophobic Interactions : The presence of hydrophobic regions may facilitate better membrane permeability and target interaction .

Table 1: Biological Activity of Thiazolidine Derivatives

CompoundActivity TypeIC50 (µM)Notes
CHT1AChE Inhibition165.93Highest antioxidant activity observed
CHT2Antibacterial50Effective against Gram-positive bacteria
CHT3Anticancer12Induces apoptosis in cancer cell lines
CHT4Neuroprotective25Protects neurons from oxidative stress

Case Studies

  • Antimicrobial Study : A series of thiazolidine derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups .
  • Anticancer Research : In vitro assays showed that certain thiazolidine derivatives could reduce cell viability in breast and lung cancer cell lines significantly. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Neuroprotective Investigation : Compounds similar to this compound were evaluated for their protective effects against neurodegeneration induced by amyloid-beta peptides in neuronal cultures .

Properties

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3S/c1-2-23-15-9-7-14(8-10-15)20-17(21)16(24-18(20)22)11-12-3-5-13(19)6-4-12/h3-11H,2H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKOYZPPPKAOJM-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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